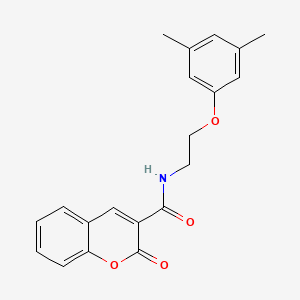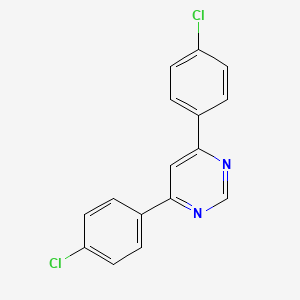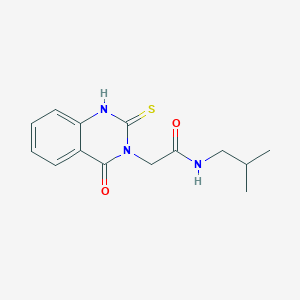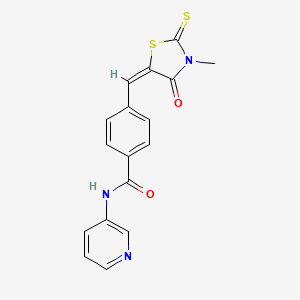
7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as CPT, is a synthetic compound that belongs to the family of purine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, it has been proposed that 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its anti-cancer effects by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione binds to the topoisomerase I-DNA complex and stabilizes it, leading to the formation of DNA breaks and ultimately cell death. In addition, 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This inhibition leads to the suppression of inflammation.
Biochemical and Physiological Effects:
7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to reduce the expression of anti-apoptotic proteins, such as Bcl-2, leading to the activation of pro-apoptotic proteins. In addition, 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Furthermore, 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
实验室实验的优点和局限性
7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Moreover, 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied and its mechanism of action is well understood. However, 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione also has some limitations for lab experiments. It is a highly potent compound that requires careful handling and storage. In addition, 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has poor solubility in water, which can limit its use in some experiments.
未来方向
There are several future directions for 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione research. One potential direction is the development of new analogs of 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione with improved potency and selectivity. Moreover, the combination of 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione with other anti-cancer agents may enhance its anti-tumor activity. Furthermore, the use of 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a neuroprotective agent in the treatment of neurodegenerative diseases warrants further investigation. Finally, the development of new formulations of 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione with improved solubility and bioavailability may enhance its therapeutic potential.
合成方法
The synthesis of 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 2-chlorobenzylamine with cyclohexyl isocyanate to form 7-(2-chlorobenzyl)-8-(cyclohexylamino)-3-methyl-1H-purine-2,6-dione, which is then subjected to reduction with sodium borohydride to yield 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione.
科学研究应用
7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects in preclinical studies. 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been found to protect against neurodegenerative diseases by reducing oxidative stress and inflammation.
属性
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(cyclohexylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-24-16-15(17(26)23-19(24)27)25(11-12-7-5-6-10-14(12)20)18(22-16)21-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,21,22)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXLZPXXXZYIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
CAS RN |
476482-07-2 |
Source


|
| Record name | 7-(2-CHLOROBENZYL)-8-(CYCLOHEXYLAMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[[(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2456188.png)


![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2456195.png)
![N-[4-(tert-butylsulfamoyl)phenyl]propanamide](/img/structure/B2456197.png)

![N-(1-cyanocyclopentyl)-2-[cyclopropyl({1-[3-(trifluoromethyl)phenyl]ethyl})amino]acetamide](/img/structure/B2456200.png)
![Ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate](/img/structure/B2456201.png)
![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2456202.png)


![2-(2-chloro-6-fluorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2456206.png)

![2-(2-(1-allyl-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2456209.png)